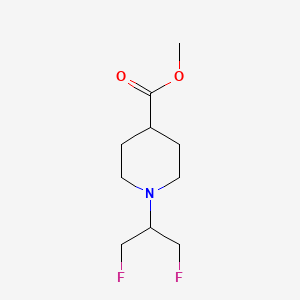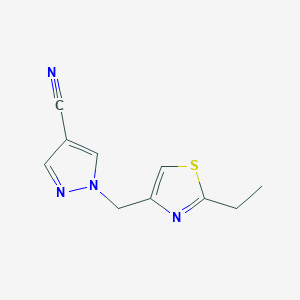
3-(3-Chlorobenzyl)-1-methylpiperidin-4-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Chlorbenzyl)-1-methylpiperidin-4-amin-Hydrochlorid ist eine chemische Verbindung, die zur Klasse der Piperidinderivate gehört. Sie ist durch das Vorhandensein einer Chlorbenzyl-Gruppe gekennzeichnet, die an einen Piperidinring gebunden ist, der zusätzlich mit einer Methylgruppe und einer Aminogruppe substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(3-Chlorbenzyl)-1-methylpiperidin-4-amin-Hydrochlorid umfasst in der Regel mehrere Schritte, beginnend mit kommerziell erhältlichen Vorstufen. Ein gängiger Syntheseweg umfasst die folgenden Schritte:
Bildung des Piperidinrings: Der Piperidinring kann durch eine Cyclisierungsreaktion unter Verwendung geeigneter Ausgangsstoffe wie 1,5-Diaminopentan synthetisiert werden.
Einführung der Chlorbenzyl-Gruppe: Die Chlorbenzyl-Gruppe kann durch eine nukleophile Substitutionsreaktion unter Verwendung von 3-Chlorbenzylchlorid und dem Piperidin-Zwischenprodukt eingeführt werden.
Methylierung: Die Methylgruppe kann durch eine Methylierungsreaktion unter Verwendung von Methyliodid oder einem ähnlichen Methylierungsmittel hinzugefügt werden.
Bildung des Hydrochloridsalzes: Der letzte Schritt beinhaltet die Bildung des Hydrochloridsalzes durch Reaktion des Amins mit Salzsäure.
Industrielle Produktionsmethoden
Die industrielle Produktion von 3-(3-Chlorbenzyl)-1-methylpiperidin-4-amin-Hydrochlorid kann die Optimierung des oben beschriebenen Synthesewegs beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von Durchflussreaktoren, fortschrittlichen Reinigungstechniken und strengen Qualitätskontrollmaßnahmen umfassen.
Chemische Reaktionsanalyse
Arten von Reaktionen
3-(3-Chlorbenzyl)-1-methylpiperidin-4-amin-Hydrochlorid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Natriumhydroxid in wässrigem Medium für nukleophile Substitution.
Hauptprodukte, die gebildet werden
Oxidation: Bildung entsprechender Ketone oder Carbonsäuren.
Reduktion: Bildung reduzierter Aminderivate.
Substitution: Bildung substituierter Benzylderivate.
Wissenschaftliche Forschungsanwendungen
3-(3-Chlorbenzyl)-1-methylpiperidin-4-amin-Hydrochlorid hat mehrere wissenschaftliche Forschungsanwendungen:
Medizinische Chemie: Es wird als Zwischenprodukt bei der Synthese von pharmazeutischen Verbindungen mit potenziellen therapeutischen Wirkungen verwendet.
Biologische Studien: Die Verbindung kann in Studien verwendet werden, um ihre Wechselwirkung mit biologischen Zielstrukturen wie Rezeptoren oder Enzymen zu verstehen.
Industrielle Anwendungen: Es kann bei der Entwicklung neuer Materialien oder als Katalysator in chemischen Reaktionen verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von 3-(3-Chlorbenzyl)-1-methylpiperidin-4-amin-Hydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Rezeptoren oder Enzyme binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen Wege und Zielstrukturen können je nach spezifischer Anwendung und Kontext der Verwendung variieren.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Chlorobenzyl)-1-methylpiperidin-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-(3-Chlorobenzyl)-1-methylpiperidin-4-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as receptors or enzymes.
Industrial Applications: It can be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 3-(3-Chlorobenzyl)-1-methylpiperidin-4-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-(3-Chlorbenzyl)piperidin: Ähnliche Struktur, aber ohne die Methyl- und Aminogruppen.
1-Methyl-4-piperidinol: Enthält einen Piperidinring mit einer Methylgruppe, aber ohne die Chlorbenzyl-Gruppe.
4-Aminopiperidin: Enthält einen Piperidinring mit einer Aminogruppe, aber ohne die Chlorbenzyl- und Methylgruppen.
Einzigartigkeit
3-(3-Chlorbenzyl)-1-methylpiperidin-4-amin-Hydrochlorid ist durch die Kombination seiner Chlorbenzyl-, Methyl- und Aminogruppen einzigartig, die spezifische chemische und biologische Eigenschaften verleihen. Diese Einzigartigkeit macht es für bestimmte Anwendungen wertvoll, bei denen diese Eigenschaften erwünscht sind.
Eigenschaften
Molekularformel |
C13H20Cl2N2 |
|---|---|
Molekulargewicht |
275.21 g/mol |
IUPAC-Name |
3-[(3-chlorophenyl)methyl]-1-methylpiperidin-4-amine;hydrochloride |
InChI |
InChI=1S/C13H19ClN2.ClH/c1-16-6-5-13(15)11(9-16)7-10-3-2-4-12(14)8-10;/h2-4,8,11,13H,5-7,9,15H2,1H3;1H |
InChI-Schlüssel |
GUYQPZROKSCKGL-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(C(C1)CC2=CC(=CC=C2)Cl)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


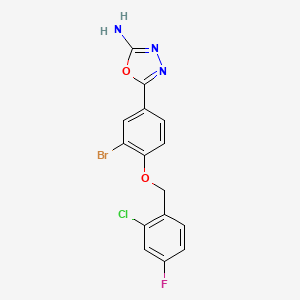
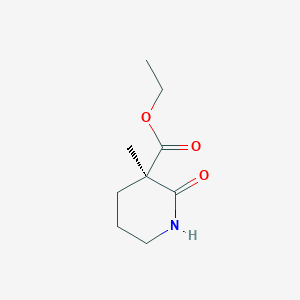
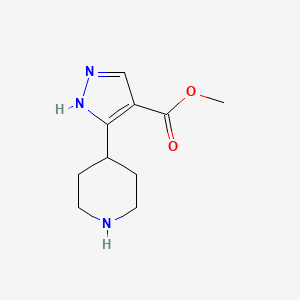
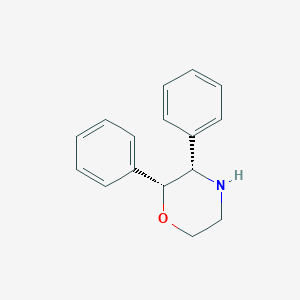
![7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepine](/img/structure/B11777475.png)
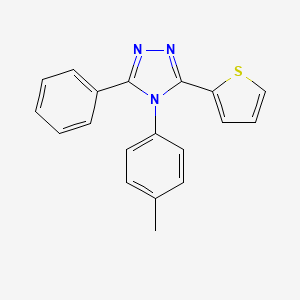
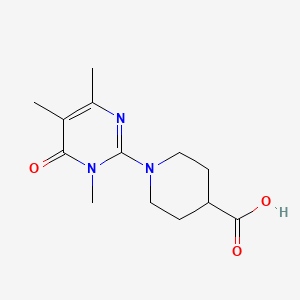
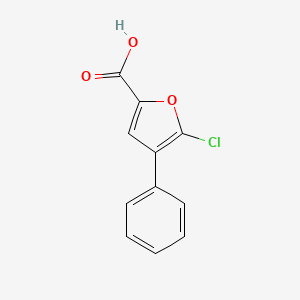
![1-Benzyl-N-(4-methoxyphenyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11777489.png)
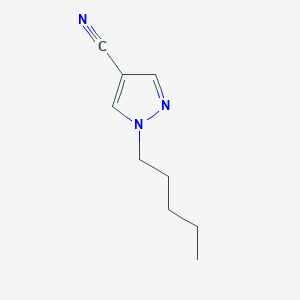
![6-Methyl-2-((4-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B11777501.png)
